DNA Binding Affinity vs. 2-Hydrazinopyrazine
Studies comparing the DNA-binding properties of 2-chloro-5-hydrazinylpyrazine and its non-chlorinated analog, 2-hydrazinopyrazine (2HP), reveal a significant difference in their interaction strength. The binding constant for 2-chloro-5-hydrazinylpyrazine with calf thymus DNA (CT-DNA) was determined to be 1.65-fold higher than that of 2HP [1]. This indicates that the presence of the chlorine substituent at the 5-position of the pyrazine ring substantially enhances its affinity for DNA.
| Evidence Dimension | DNA Binding Affinity (relative to 2-hydrazinopyrazine) |
|---|---|
| Target Compound Data | Binding constant 1.65-fold higher |
| Comparator Or Baseline | 2-Hydrazinopyrazine (2HP): Binding constant baseline |
| Quantified Difference | 1.65-fold increase |
| Conditions | Calf thymus DNA (CT-DNA) binding studies using spectroscopic methods |
Why This Matters
Higher DNA binding affinity makes 2-chloro-5-hydrazinylpyrazine a more promising candidate for applications in cancer therapy and as a molecular probe, where strong DNA interaction is crucial for efficacy.
- [1] RSC Adv. 2020, 10, 40673-40688. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. View Source
